molecular formula C10H20N2O3 B3112920 tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate CAS No. 1932116-79-4

tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate

Cat. No.: B3112920
CAS No.: 1932116-79-4
M. Wt: 216.28
InChI Key: YCMJZHSDAYCYFW-YUMQZZPRSA-N
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Description

tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a piperidine ring

Preparation Methods

The synthesis of tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl N-[(3S,5S)-5-hydroxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMJZHSDAYCYFW-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate
Reactant of Route 2
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Reactant of Route 3
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate
Reactant of Route 4
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate
Reactant of Route 5
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate
Reactant of Route 6
tert-Butyl ((3S,5S)-5-hydroxypiperidin-3-yl)carbamate

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